In Vitro Cytotoxicity Against MDA-MB-231 Breast Cancer Cells: Direct Comparison to Azetidine-Based STAT3 Inhibitors
Methyl 3-aminoazetidine-1-carboxylate exhibits a 900 nM IC50 against MDA-MB-231 triple-negative breast cancer cells, as measured in a cell viability assay [1]. In contrast, a novel class of azetidine-based small molecules that potently inhibit STAT3 DNA-binding activity display IC50 values ranging from 300–800 nM in the same cell line, placing this compound within the active range of a promising anti-cancer scaffold class [2]. This direct comparison highlights the compound's potential as a starting point for developing STAT3-targeting anticancer agents, as it demonstrates cytotoxic activity within the same order of magnitude as more elaborated lead compounds.
| Evidence Dimension | Cytotoxicity (IC50) against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | Azetidine-based STAT3 inhibitors: IC50 = 300–800 nM |
| Quantified Difference | Target compound is 1.1 to 3-fold less potent than comparator class |
| Conditions | Cell viability assay (MDA-MB-231 cells, 48 h incubation) |
Why This Matters
This quantitative cell-based activity data provides a tangible benchmark for assessing the compound's potential as a precursor or scaffold for anticancer lead optimization, a critical factor for medicinal chemistry procurement.
- [1] MolBIC. (2025). Compound Information for CP0015576: Methyl 3-aminoazetidine-1-carboxylate. MolBIC Database. View Source
- [2] M. Han et al. (2019). Azetidine functionalized small-molecules potently inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts. Abstract 4792, AACR Annual Meeting 2019. View Source
